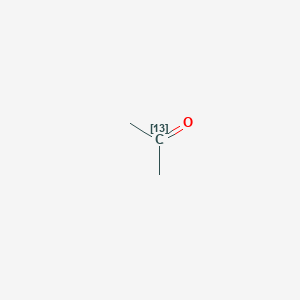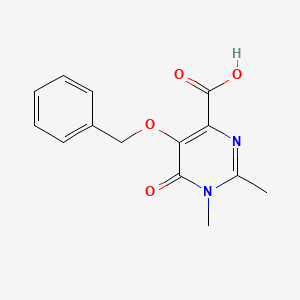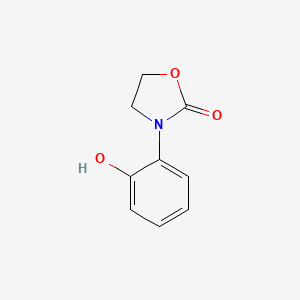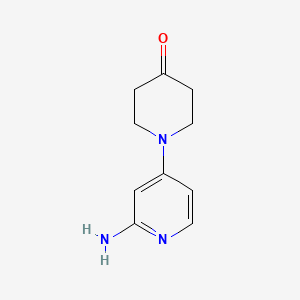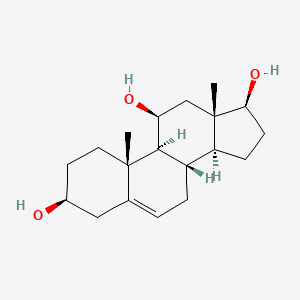
4,6-Dimethylpyridine-3-sulfonic acid
Vue d'ensemble
Description
4,6-Dimethylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and a sulfonic acid group at the 3 position. This compound is used in various applications, including pharmaceutical testing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethylpyridine-3-sulfonic acid can be synthesized through the sulfonation of the corresponding pyridines or by diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In the latter method, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .
Industrial Production Methods
The industrial production of this compound typically involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the sulfonic acid group or other functional groups present in the molecule.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine compounds.
Applications De Recherche Scientifique
4,6-Dimethylpyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is involved in pharmaceutical testing and drug development processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethylpyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the pyridine ring can engage in π-π stacking and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-sulfonic acid: Lacks the methyl groups at the 4 and 6 positions.
4-Methylpyridine-3-sulfonic acid: Contains only one methyl group at the 4 position.
6-Methylpyridine-3-sulfonic acid: Contains only one methyl group at the 6 position.
Uniqueness
4,6-Dimethylpyridine-3-sulfonic acid is unique due to the presence of two methyl groups at the 4 and 6 positions, which can influence its chemical properties and reactivity compared to other pyridine-sulfonic acid derivatives. This structural uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4,6-dimethylpyridine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-6(2)8-4-7(5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFCTKSLFOUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652847 | |
| Record name | 4,6-Dimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39112-92-0 | |
| Record name | 4,6-Dimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


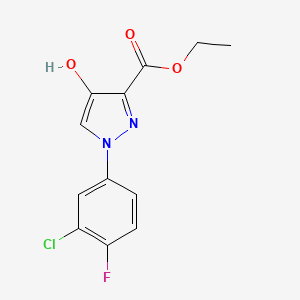
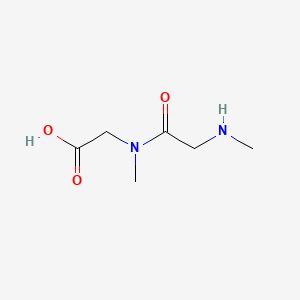

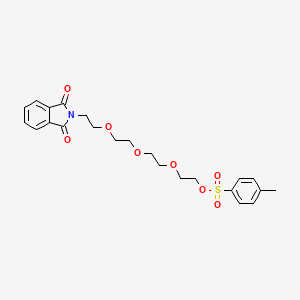
![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)

